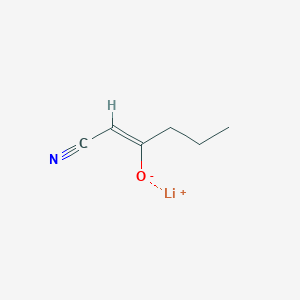
Lithium;(Z)-1-cyanopent-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;(Z)-1-cyanopent-1-en-2-olate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
- Background : Lithium-ion batteries (LIBs) are widely used for energy storage due to their high energy density. The cathode is a critical component, and materials like LiCoO₂ undergo reversible intercalation and deintercalation of lithium ions during charge and discharge processes .
- Application : (Z)-1-cyanopent-1-en-2-olate could be investigated as a sulfur host material, mitigating sulfur loss and improving overall battery performance .
- Application : (Z)-1-cyanopent-1-en-2-olate can be characterized using these methods to understand its electrochemical behavior .
- Application : Investigate (Z)-1-cyanopent-1-en-2-olate as an air electrode material, addressing scalability and feasibility concerns .
- Application : Explore how (Z)-1-cyanopent-1-en-2-olate might mitigate grain isolation and enhance battery efficiency .
Lithium-Ion Battery Cathode Materials
Lithium-Sulfur Batteries
Electrochemical Characterization
Advancements in Metal-Air Batteries
Restoring Lithium-Metal Battery Performance
Sustainable Battery Recycling
Mecanismo De Acción
Target of Action
Lithium 1-Cyanopent-1-en-2-olate is a complex compound with a unique mechanism of action. Lithium, a component of this compound, is known to interact with several targets in the body, including enzymes such as glycogen synthase kinase 3 (gsk3) and inositol monophosphatase (impase) . These enzymes play crucial roles in various cellular processes, including signal transduction and neurotransmitter release .
Mode of Action
Lithium is known to inhibit GSK3, a key enzyme involved in many cellular processes, including cell division, and the metabolism of glycogen . It also affects neurotransmission by reducing the release of neurotransmitters in the central and peripheral nervous systems .
Biochemical Pathways
Lithium 1-Cyanopent-1-en-2-olate likely affects multiple biochemical pathways due to the broad range of targets it interacts with . Lithium’s action on neurotransmitters and second messenger systems, as well as intracellular mechanisms of action which converge towards neuroprotection, have been noted . It has been suggested that lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Result of Action
Lithium is known to have several effects, including reducing excitatory neurotransmission while increasing gaba or inhibitory neurotransmission . It also has potential neuroprotective effects by increasing glutamate clearance, inhibiting apoptotic glycogen synthase kinase activity, increasing the levels of antiapoptotic protein Bcl-2, and enhancing the expression of neurotropic factors, including brain-derived neurotrophic factor .
Action Environment
The action, efficacy, and stability of Lithium 1-Cyanopent-1-en-2-olate can be influenced by various environmental factors . For instance, the extraction and production of lithium involve large quantities of energy and water, which can impact the environment . Additionally, the working conditions in mines where lithium is extracted can affect the quality and availability of the compound .
Propiedades
IUPAC Name |
lithium;(Z)-1-cyanopent-1-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.Li/c1-2-3-6(8)4-5-7;/h4,8H,2-3H2,1H3;/q;+1/p-1/b6-4-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMNXKDNMTUGFJ-YHSAGPEESA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCC(=CC#N)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCC/C(=C/C#N)/[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;(Z)-1-cyanopent-1-en-2-olate | |
CAS RN |
2241145-53-7 |
Source


|
| Record name | lithium(1+) (1Z)-1-cyanopent-1-en-2-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

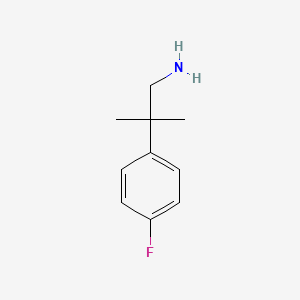
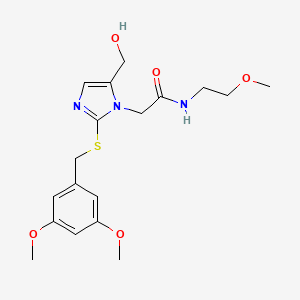



amine hydrochloride](/img/no-structure.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2944328.png)
![1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2944330.png)

![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)
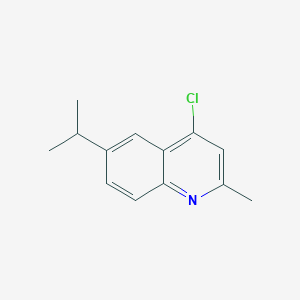
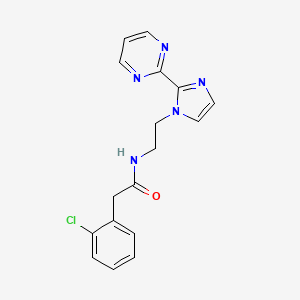
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944343.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2944344.png)